CID 19102450
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Vinylmethyldimethoxysilane can be synthesized through the reaction of methanol with dichloromethylvinylsilane. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows :
CH2=CHSiCl2CH3+2CH3OH→CH2=CHSi(OCH3)2CH3+2HCl
In industrial settings, the production of vinylmethyldimethoxysilane involves similar synthetic routes but on a larger scale, often utilizing specialized equipment to handle the reagents and control the reaction conditions .
Analyse Chemischer Reaktionen
Vinylmethyldimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of moisture, vinylmethyldimethoxysilane hydrolyzes to form silanols and methanol.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Addition Reactions: The vinyl group in vinylmethyldimethoxysilane can participate in addition reactions with various reagents, leading to the formation of different products.
Common reagents used in these reactions include water, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Vinylmethyldimethoxysilane has a wide range of applications in scientific research and industry:
Biology: It is used in the modification of surfaces to enhance biocompatibility and adhesion properties.
Medicine: It is utilized in the development of medical devices and implants due to its ability to form durable bonds with organic and inorganic materials.
Wirkmechanismus
The mechanism of action of vinylmethyldimethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic materials. The hydrolyzable groups in the compound react with siliceous surfaces and other oxides, forming stable condensation products. The organofunctional groups alter the wetting or adhesion characteristics of the substrate, facilitating chemical transformations at the heterogeneous interface .
Vergleich Mit ähnlichen Verbindungen
Vinylmethyldimethoxysilane is similar to other organosilicon compounds such as vinyltrimethoxysilane and dichloromethylvinylsilane. it is unique due to its specific combination of vinyl and methoxy groups, which provide distinct reactivity and application potential .
Similar Compounds
- Vinyltrimethoxysilane
- Dichloromethylvinylsilane
- Dimethoxydimethylsilane
- Triethoxyvinylsilane
Vinylmethyldimethoxysilane stands out due to its balanced properties, making it suitable for a wide range of applications in various fields.
Eigenschaften
Molekularformel |
C5H10O2Si |
---|---|
Molekulargewicht |
130.22 g/mol |
InChI |
InChI=1S/C5H10O2Si/c1-4-8-5(6-2)7-3/h4-5H,1H2,2-3H3 |
InChI-Schlüssel |
WEXZSGCAOGKETI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(OC)[Si]C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.